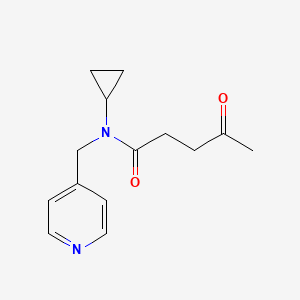
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide, also known as CPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CPP is a cyclic amide that contains a pyridine moiety, which makes it a promising candidate for drug development.
Mechanism of Action
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide exerts its inhibitory activity by binding to the active site of HDACs and LSD1, preventing them from carrying out their enzymatic functions. This leads to changes in gene expression patterns and chromatin structure, which can have downstream effects on cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs and LSD1. This makes it a potential candidate for cancer therapy. Additionally, N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide in lab experiments is its high potency and selectivity for HDACs and LSD1. This allows for precise modulation of gene expression and chromatin structure. However, one limitation is that N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide. One potential application is in the development of cancer therapies, as N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies on its anti-inflammatory effects could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide to be used as a chemical probe for studying the role of HDACs and LSD1 in various biological processes.
Synthesis Methods
The synthesis of N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide involves several steps, including the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by the addition of pentanoyl chloride. The resulting product is then purified through column chromatography to obtain N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide in high yield and purity.
Scientific Research Applications
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide has been studied extensively for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in various biological processes, such as gene expression regulation and chromatin remodeling, making them attractive targets for drug development.
properties
IUPAC Name |
N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)2-5-14(18)16(13-3-4-13)10-12-6-8-15-9-7-12/h6-9,13H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSHIJPGSLSUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N(CC1=CC=NC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-[3-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]phenyl]acetic acid](/img/structure/B7580729.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
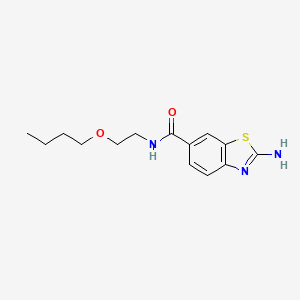
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
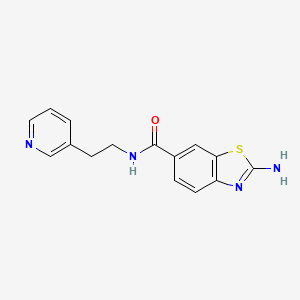
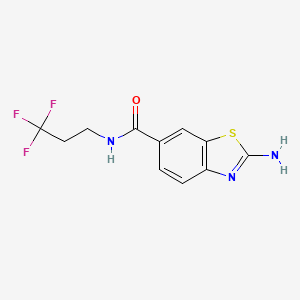
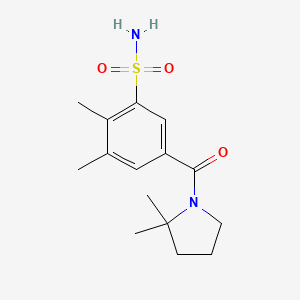
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
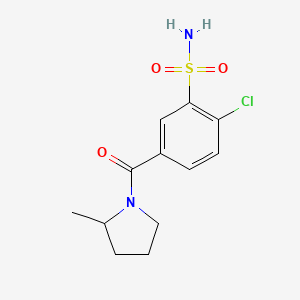
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B7580785.png)
![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)